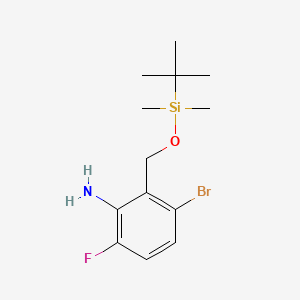

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline” is a chemical compound with the molecular formula C13H22BrNOSi and a molecular weight of 316.31 . It’s also known as "3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)aniline" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole using simple reagents . The synthesis involved several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain .Scientific Research Applications

Synthesis of Functionalized Indoles : J. Barluenga et al. (1999) demonstrated the use of N-(2-bromoallyl)-N-methyl-2-fluoroaniline, a compound structurally related to 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline, in the synthesis of indoles. They showed that treatment with tert-butyllithium leads to 4-functionalized 3-methylindoles through intramolecular addition to a tethered benzyne intermediate (Barluenga, Fañanás, Sanz, & Fernández, 1999).

Applications in G Protein-Coupled Receptor Studies : D. Thimm et al. (2013) described the synthesis of a tritium-labeled potent and selective GPR35 agonist, which was synthesized using a similar compound. This compound was used to study the binding characteristics of GPR35, an orphan G protein-coupled receptor, demonstrating its potential in receptor-ligand interaction studies (Thimm, Funke, Meyer, & Müller, 2013).

Synthesis of Anticancer and Anti-HIV Agents : Zhi‐Xian Wang et al. (2000) explored the synthesis of derivatives of 5-fluoroaniline, which share a similar structural moiety with 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline, for potential use as anticancer and anti-HIV agents. They demonstrated a synthesis pathway involving tert-butyldimethylsilyl protection groups, which is a key feature in the structure of the compound (Wang, Wiebe, De Clercq, Balzarini, & Knaus, 2000).

Optical Properties in Silicon-Containing Molecules : Akinobu Naka et al. (2013) conducted a study on the synthesis and optical properties of silicon-containing molecules, where derivatives similar to 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline were used. They focused on understanding the geometrical and electronic structure and the fluorescence properties of these compounds (Naka, Fukuda, Jahana, Ohshita, Kobayashi, & Ishikawa, 2013).

Enhancement in Emission-Tuned Nanoparticles : Christoph S. Fischer et al. (2013) described the use of bromo- and tert-butyldimethylsilyl-based compounds in the synthesis of bright, emission-tuned nanoparticles. This research has implications in the development of advanced materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name |

3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrFNOSi/c1-13(2,3)18(4,5)17-8-9-10(14)6-7-11(15)12(9)16/h6-7H,8,16H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAPANHQOOZHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1N)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrFNOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744302 |

Source

|

| Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline | |

CAS RN |

1227958-00-0 |

Source

|

| Record name | 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)

![6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B597894.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)